molecular formula C27H38BF2N3O6 B605997 BDP FL-PEG5-propargyl CAS No. 2093197-93-2

BDP FL-PEG5-propargyl

Cat. No.: B605997
CAS No.: 2093197-93-2
M. Wt: 549.42
InChI Key: GPYLESDPNBDJRD-UHFFFAOYSA-N
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Description

BDP FL-PEG5-propargyl is a compound that features a boron-dipyrromethene (BDP) fluorophore linked to a polyethylene glycol (PEG) spacer arm, which terminates in a reactive propargyl group. This structure allows for site-specific conjugation via Click Chemistry, making it ideal for labeling antibodies, proteins, or probes. The hydrophilic PEG spacer enhances water solubility, making it suitable for various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BDP FL-PEG5-propargyl involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

BDP FL-PEG5-propargyl undergoes several types of chemical reactions:

    Click Chemistry: The propargyl group reacts with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

    Substitution Reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

BDP FL-PEG5-propargyl has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.

    Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and tracking purposes.

    Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.

    Industry: Applied in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of BDP FL-PEG5-propargyl involves its ability to conjugate with target molecules via Click Chemistry. The propargyl group reacts with azides to form stable triazole linkages, allowing for the specific labeling of biomolecules. The BDP fluorophore provides strong fluorescence, enabling the visualization and tracking of the conjugated molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BDP FL-PEG5-propargyl is unique due to its optimal PEG spacer length, which provides a balance between water solubility and flexibility for conjugation. The propargyl group allows for efficient Click Chemistry reactions, making it a versatile tool for various applications .

Properties

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38BF2N3O6/c1-4-10-35-12-14-37-16-18-39-19-17-38-15-13-36-11-9-31-27(34)8-7-24-5-6-25-21-26-22(2)20-23(3)32(26)28(29,30)33(24)25/h1,5-6,20-21H,7-19H2,2-3H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYLESDPNBDJRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCOCC#C)C=C3[N+]1=C(C=C3C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38BF2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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